Ethyl 2-ethyl-4-propan-2-ylpyrimidine-5-carboxylate

Description

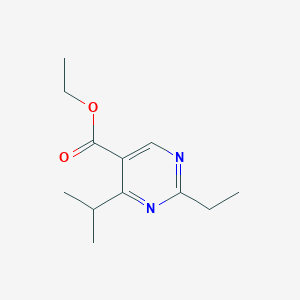

Ethyl 2-ethyl-4-propan-2-ylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a carboxylate ester group at position 5, an ethyl substituent at position 2, and an isopropyl group at position 4 of the pyrimidine ring. Pyrimidine-based compounds are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

ethyl 2-ethyl-4-propan-2-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-5-10-13-7-9(12(15)16-6-2)11(14-10)8(3)4/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHSQRMCDIMJJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C(=N1)C(C)C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887410-44-8 | |

| Record name | ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-ethyl-4-propan-2-ylpyrimidine-5-carboxylate typically involves the condensation of appropriate aldehydes and amines followed by cyclization. One common method includes the reaction of ethyl acetoacetate with ethylamine and isopropylamine under acidic conditions to form the pyrimidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions adjacent to the nitrogen atoms. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Alkylated or thiolated pyrimidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.

Medicine: Studied for its potential antiviral and anticancer properties.

Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 2-ethyl-4-propan-2-ylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This inhibition can lead to downstream effects on cellular pathways, such as the inhibition of DNA synthesis in the case of antiviral or anticancer applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Comparative Insights:

Substituent Effects on Reactivity :

- Chloro (Cl) and methylthio (SMe) groups at position 4 (e.g., ) enhance electrophilicity, facilitating nucleophilic aromatic substitution. In contrast, the isopropyl group in the target compound may sterically hinder such reactions.

- Trifluoromethyl (CF₃) groups (e.g., ) increase metabolic stability and lipophilicity, whereas the ethyl and isopropyl groups in the target compound likely prioritize steric bulk over electronic effects.

Hydrogen-Bonding and Solubility: Hydroxyphenyl (e.g., ) or amino groups (e.g., ) improve aqueous solubility via H-bonding. The absence of polar groups in the target compound suggests lower solubility, aligning with its higher predicted lipophilicity.

Biological Activity: Benzylamino-substituted derivatives (e.g., ) show promise in kinase inhibition, while thioxo analogs (e.g., ) are explored for antithyroid or antioxidant applications. The target compound’s biological profile remains speculative but could align with agrochemical candidates due to its lipophilic substituents.

Biological Activity

Ethyl 2-ethyl-4-propan-2-ylpyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a pyrimidine ring with various substituents that enhance its biological activity. The compound's molecular formula is CHNO, with a molecular weight of approximately 207.27 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound acts as an enzyme inhibitor by mimicking natural substrates, thereby blocking active sites and disrupting cellular functions such as DNA synthesis. This mechanism is particularly relevant in antiviral and anticancer applications.

Therapeutic Potential

Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for treating bacterial and fungal infections. In studies, the compound demonstrated effectiveness against various strains of bacteria, including Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus flavus .

Antimicrobial Activity

A study conducted on derivatives of pyrimidine compounds, including this compound, revealed promising antimicrobial activity. The synthesized compounds were screened against several microorganisms, showing significant inhibition rates. The results are summarized in the following table:

| Compound | Microorganism Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

| This compound | C. albicans | 12 |

These findings suggest that the compound's structural features contribute to its ability to inhibit microbial growth effectively.

Enzyme Inhibition Studies

Further investigations into the enzyme inhibition capabilities of this compound have shown its potential as a therapeutic agent in treating diseases linked to enzyme dysregulation. For instance, it has been studied for its inhibitory effects on enzymes involved in nucleotide metabolism, which are crucial for viral replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.